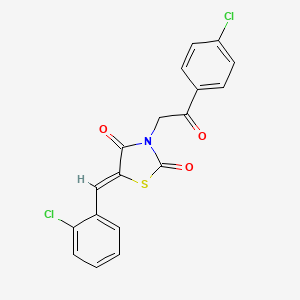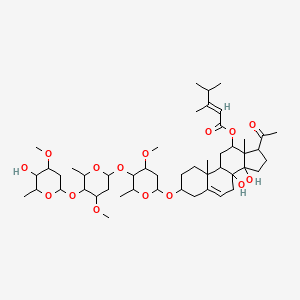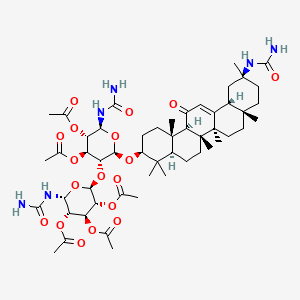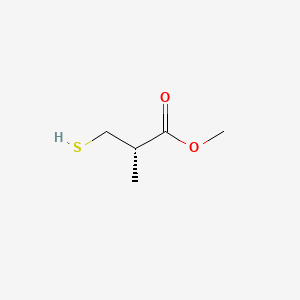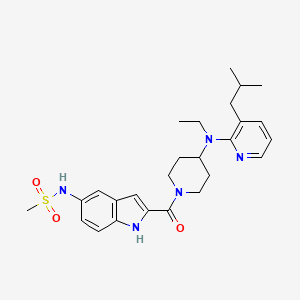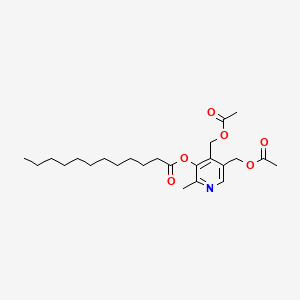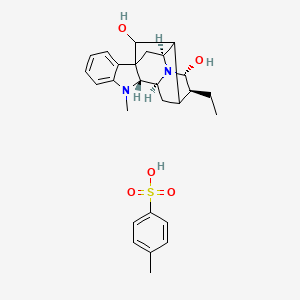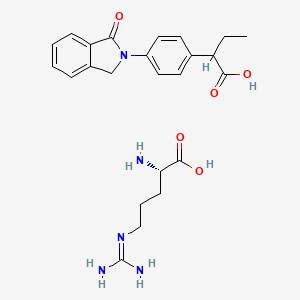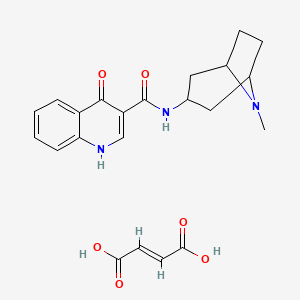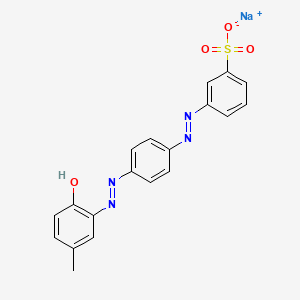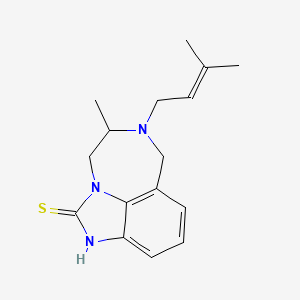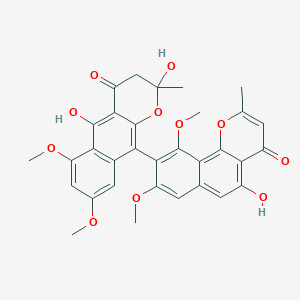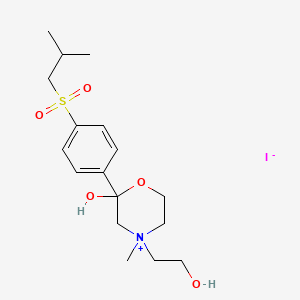
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholinium core substituted with hydroxyethyl, isobutylsulfonyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Morpholinium Core: This involves the reaction of a suitable amine with an epoxide to form the morpholinium ring.
Substitution Reactions: The hydroxyethyl and isobutylsulfonyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide involves its interaction with specific molecular targets. The hydroxy and sulfonyl groups can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-tolylsulfonyl)phenyl)-4-methylmorpholinium iodide: Similar structure but with a tolyl group instead of an isobutyl group.
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(methylsulfonyl)phenyl)-4-methylmorpholinium iodide: Similar structure but with a methylsulfonyl group instead of an isobutylsulfonyl group.
Uniqueness
The uniqueness of 2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The isobutylsulfonyl group may provide distinct steric and electronic properties compared to other sulfonyl groups.
Properties
CAS No. |
104058-11-9 |
|---|---|
Molecular Formula |
C17H28INO5S |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)-4-methyl-2-[4-(2-methylpropylsulfonyl)phenyl]morpholin-4-ium-2-ol;iodide |
InChI |
InChI=1S/C17H28NO5S.HI/c1-14(2)12-24(21,22)16-6-4-15(5-7-16)17(20)13-18(3,8-10-19)9-11-23-17;/h4-7,14,19-20H,8-13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RCUSOUFKJUIUQB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)C2(C[N+](CCO2)(C)CCO)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


